molecular formula C17H18ClNO B152476 2-chloro-N-(3,3-diphenylpropyl)acetamide CAS No. 137075-21-9

2-chloro-N-(3,3-diphenylpropyl)acetamide

Cat. No. B152476
CAS RN: 137075-21-9
M. Wt: 287.8 g/mol
InChI Key: DSZCDKTVMBGLGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents, followed by the introduction of various substituents to the nitrogen atom of the acetamide group. For instance, paper describes the synthesis of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" through such methods, characterized by spectroscopic techniques like NMR and mass spectrometry.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, as seen in paper , which provides detailed information about the intramolecular and intermolecular interactions, such as hydrogen bonding. These interactions significantly influence the stability and properties of the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by the presence of the chloro and acetamide groups. For example, the chloro group can participate in nucleophilic substitution reactions, while the acetamide group can engage in reactions typical of amides, such as hydrolysis or reactions with nucleophiles at the carbonyl carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and polarity, are often determined by their functional groups and molecular structure. For instance, paper discusses the polarity and conformational analysis of similar compounds, which can be studied using methods like dipole moment measurements and quantum chemical calculations. The presence of intramolecular hydrogen bonds can significantly affect these properties.

Scientific Research Applications

Neurochemical Actions and Cognitive Effects

Modafinil and Neurochemical Actions : Modafinil, chemically related to 2-chloro-N-(3,3-diphenylpropyl)acetamide, has been studied for its complex neurochemical profile and behavioral effects, distinct from amphetamines. It influences systems like catecholamines, serotonin, glutamate, GABA, orexin, and histamine in the brain. Notably, modafinil shows potential in improving cognitive functions like memory and processes dependent on the prefrontal cortex and cognitive control across various neuropsychiatric disorders. The substance appears to be well-tolerated with low abuse potential, making it a candidate for cognitive dysfunction remediation in psychiatric conditions (Minzenberg & Carter, 2008).

Chemical Reactivity and Synthesis Applications

Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide, structurally similar to 2-chloro-N-(3,3-diphenylpropyl)acetamide, serves as an important intermediate for synthesizing various novel heterocyclic systems. This review provides a comprehensive overview of its preparation methods and chemical reactivity, underscoring its significance in the synthesis of valuable and innovative heterocyclic compounds (Gouda et al., 2015).

Pharmacological Evaluation

Antibacterial Activity of Schiff Bases : Schiff bases derived from diphenylamine, structurally related to 2-chloro-N-(3,3-diphenylpropyl)acetamide, have shown significant in vitro antibacterial activity. These compounds, particularly those with lipophilic groups, exhibited substantial antimicrobial activity, suggesting their potential for further research in antibacterial treatments (Kumar et al., 2020).

Chemical Toxicology and Environmental Impact

Toxicological Review of Acetamide and Derivatives : A comprehensive review of the toxicology of acetamide and its derivatives, including 2-chloro-N-(3,3-diphenylpropyl)acetamide, provides insights into their biological consequences. The review highlights the commercial importance of these chemicals and the considerable addition to our knowledge of their biological effects over the years. This information is crucial for understanding the environmental and health impacts of these compounds (Kennedy, 2001).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-chloro-N-(3,3-diphenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-13-17(20)19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCDKTVMBGLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366616
Record name 2-chloro-N-(3,3-diphenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,3-diphenylpropyl)acetamide

CAS RN

137075-21-9
Record name 2-chloro-N-(3,3-diphenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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